molecular formula C13H7Cl3O2 B6331720 2-Hydroxy-3,5,4'-trichlorobenzophenone;  98% CAS No. 99585-50-9

2-Hydroxy-3,5,4'-trichlorobenzophenone; 98%

Cat. No. B6331720
CAS RN: 99585-50-9
M. Wt: 301.5 g/mol
InChI Key: MMGDNSZERDNXDF-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5,4'-trichlorobenzophenone (98%) is a synthetic compound used in the synthesis of various organic compounds. It is a pale yellow crystalline solid with a molecular weight of 324.9 g/mol and a density of 1.5 g/cm3. It is soluble in organic solvents and is relatively stable in air. 2-Hydroxy-3,5,4'-trichlorobenzophenone (98%) has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-Hydroxy-3,5,4'-trichlorobenzophenone (98%) has been used in various scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of other compounds. Additionally, it has been used in the synthesis of fluorescent dyes and in the synthesis of polymers.

Mechanism of Action

2-Hydroxy-3,5,4'-trichlorobenzophenone (98%) is a synthetic compound that acts as an aldol condensation catalyst in the synthesis of various organic compounds. The aldol condensation is a type of reaction in which two molecules of aldehyde or ketone react with each other to form a β-hydroxyaldehyde or β-hydroxyketone. During this reaction, the 2-Hydroxy-3,5,4'-trichlorobenzophenone (98%) acts as a Lewis acid, which helps to facilitate the reaction.
Biochemical and Physiological Effects
2-Hydroxy-3,5,4'-trichlorobenzophenone (98%) has been shown to have no significant biochemical or physiological effects in humans or animals. It is not known to have any toxic effects and is not known to be a mutagen, carcinogen, or teratogen.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3,5,4'-trichlorobenzophenone (98%) is a relatively stable compound and is relatively easy to synthesize and purify. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, it is important to note that the aldol condensation reaction is sensitive to temperature and pH and must be carefully monitored during the reaction.

Future Directions

Future research on 2-Hydroxy-3,5,4'-trichlorobenzophenone (98%) could focus on its use in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could focus on the use of this compound as a catalyst in other reactions. Additionally, further research could focus on the use of this compound in the synthesis of fluorescent dyes and in the synthesis of polymers. Finally, further research could focus on the use of this compound in the synthesis of materials with novel properties.

Synthesis Methods

2-Hydroxy-3,5,4'-trichlorobenzophenone (98%) can be synthesized from 2,4,6-trichlorophenol and formaldehyde in the presence of a base. The reaction is typically performed in aqueous solution at a temperature of around 80°C. The reaction proceeds through an aldol condensation, followed by a dehydration step. The product is then isolated and purified by recrystallization or column chromatography.

properties

IUPAC Name

(4-chlorophenyl)-(3,5-dichloro-2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-3-1-7(2-4-8)12(17)10-5-9(15)6-11(16)13(10)18/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGDNSZERDNXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271049
Record name Benzophenone, 3,4′,5-trichloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,5,4'-trichlorobenzophenone

CAS RN

99585-50-9
Record name Benzophenone, 3,4′,5-trichloro-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99585-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, 3,4′,5-trichloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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